N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide
CAS No.: 899906-02-6
Cat. No.: VC11897753
Molecular Formula: C23H22Cl2FN3OS
Molecular Weight: 478.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899906-02-6 |
|---|---|
| Molecular Formula | C23H22Cl2FN3OS |
| Molecular Weight | 478.4 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H22Cl2FN3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-19(26)18(25)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30) |
| Standard InChI Key | QLOAHOOLXSYJEK-UHFFFAOYSA-N |
| SMILES | C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl |
Introduction
Structural Features
The compound consists of:
-
A 3-chloro-4-fluorophenyl group attached to the nitrogen atom.
-
A thioacetamide moiety linked to a 1,4-diazaspiro[4.6]undeca-1,3-diene core.
-
A secondary aromatic ring (4-chlorophenyl) integrated into the spirocyclic system.
Key Characteristics:
-
Molecular Formula: C19H18Cl2FN3OS
-
Functional Groups: Amide (-CONH), thioether (-S-), halogen-substituted aromatic rings.
-
Spirocyclic Core: Provides rigidity and three-dimensionality to the molecule.
Synthesis
The synthesis of such compounds typically involves:
-
Formation of the spirocyclic core: This can be achieved via cyclization reactions involving diamines and aldehydes or ketones.
-
Introduction of the thioacetamide group: Utilizing thiol-containing reagents and acylation reactions.
-
Halogenation of aromatic rings: Employing electrophilic substitution reactions to introduce chlorine and fluorine atoms.
Example Reaction Scheme:
A plausible synthetic route might involve:
-
Reacting a halogenated aniline derivative (e.g., 3-chloro-4-fluoroaniline) with a spirocyclic intermediate under amide coupling conditions.
-
Introducing the thioether functionality using thiol-based reagents.
Applications
Compounds with similar structural motifs are often investigated for their biological activities due to their unique physicochemical properties:
-
Pharmacological Potential: The presence of halogenated aromatic groups and spirocyclic systems suggests potential activity as enzyme inhibitors or receptor modulators.
-
Antimicrobial Activity: Thioamide and halogenated phenyl groups are known to enhance antimicrobial efficacy.
-
Drug Design: The rigid spirocyclic framework can improve binding affinity and selectivity in drug targets.
Analytical Data
The characterization of this compound would typically involve:
-
NMR Spectroscopy (¹H and ¹³C):
-
Signals corresponding to aromatic protons, spirocyclic methylene groups, and amide protons.
-
Chemical shifts influenced by electron-withdrawing halogens.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak confirming the molecular weight (~426 Da).
-
Fragmentation patterns indicating the stability of the spirocyclic core.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for amide (C=O stretch ~1650 cm⁻¹), thioether (C-S stretch ~700 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹).
-
Hypothetical Data Table:
| Technique | Observed Data |
|---|---|
| NMR (¹H) | δ = 7.2–7.8 ppm (aromatic), δ = 3.5–4.0 ppm (spiro-methylene) |
| IR Spectroscopy | Amide C=O: ~1650 cm⁻¹; C-S: ~700 cm⁻¹ |
| Mass Spectrometry | M⁺ peak at ~426 m/z |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume